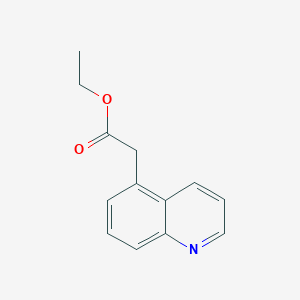

Ethyl 2-(quinolin-5-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinolin-5-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOBXRFEAMUTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Quinolin 5 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of Ethyl 2-(quinolin-5-yl)acetate provides distinct signals that correspond to each unique proton in the molecule. The spectrum can be divided into the aliphatic and aromatic regions.

Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. The methyl (CH₃) protons appear as a triplet at approximately δ 1.2-1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene (O-CH₂) protons resonate further downfield as a quartet around δ 4.1-4.2 ppm, a result of coupling to the methyl protons. The typical coupling constant (J) for these signals is around 7.1 Hz. kuleuven.be

Methylene Bridge Protons: The two protons of the methylene bridge (quinolyl-CH₂-COO) are chemically equivalent and are expected to appear as a sharp singlet in the region of δ 4.0-4.2 ppm.

Quinoline (B57606) Ring Protons: The six protons on the quinoline ring produce a complex series of multiplets in the aromatic region, typically between δ 7.2 and 8.9 ppm. The precise chemical shifts and coupling patterns are dictated by the substitution pattern and the electronic effects of the attached ethyl acetate (B1210297) group. The H8 proton is often the most deshielded due to the anisotropic effect of the nitrogen atom.

A summary of the anticipated ¹H NMR spectral data is presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH₂-CH₃ | 1.2 - 1.3 | Triplet (t) | ~7.1 |

| -O-CH₂ -CH₃ | 4.1 - 4.2 | Quartet (q) | ~7.1 |

| Quinolinyl-CH₂ - | 4.0 - 4.2 | Singlet (s) | N/A |

| Quinoline H2, H3, H4 | 7.2 - 8.9 | Multiplet (m) | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| Quinoline H6, H7, H8 | 7.5 - 8.9 | Multiplet (m) | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 13 distinct signals are expected.

Ethyl Acetate Carbons: The methyl carbon appears at approximately δ 14 ppm, while the methylene carbon resonates around δ 61-62 ppm. kuleuven.be The carbonyl carbon (C=O) of the ester is characteristically found much further downfield, typically in the range of δ 168-171 ppm.

Methylene Bridge Carbon: The carbon of the methylene bridge is expected to have a chemical shift in the region of δ 40-45 ppm.

Quinoline Ring Carbons: The nine carbons of the quinoline ring produce signals in the aromatic region of δ 120-155 ppm. scirp.org The chemical shifts are influenced by the position relative to the nitrogen atom and the substituent. The carbons directly bonded to the nitrogen (C2 and C8a) and the substituted carbon (C5) show characteristic shifts that aid in their assignment.

Table 2 summarizes the expected ¹³C NMR chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-CH₂-CH₃ | ~14 |

| -O-CH₂ -CH₃ | ~61-62 |

| Quinolinyl-CH₂ - | ~40-45 |

| Quinoline C2, C3, C4 | ~121-151 |

| Quinoline C4a, C5a, C6, C7, C8, C8a | ~120-148 |

| C =O (Ester) | ~168-171 |

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C signals and for confirming the molecular structure. ipb.ptscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the methyl and methylene protons of the ethyl group and would help to trace the connectivity of the coupled protons within the quinoline ring system. github.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). columbia.edu This allows for the unambiguous assignment of carbon signals based on their known proton assignments. For example, the singlet at δ ~4.1 ppm would correlate with the carbon signal at δ ~40-45 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the methylene bridge protons to the ester carbonyl carbon and to the quinoline carbons C5, C4a, and C6, confirming the point of attachment.

Correlations from the H6 proton to C5 and C8, and from the H4 proton to C2 and C5, helping to assign the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are coupled through bonds. A key NOESY correlation would be expected between the protons of the methylene bridge and the H6 proton on the quinoline ring, confirming their spatial proximity.

While this compound itself is not phosphorus-containing, its phosphonate (B1237965) analogues are of significant interest as isosteres of carboxylates in medicinal chemistry. nih.govau.dk For a phosphonate derivative, such as a diethyl 2-(quinolin-5-yl)acetylphosphonate, ³¹P NMR spectroscopy would be a critical characterization tool. This technique is highly specific for the ³¹P nucleus. The spectrum would be expected to show a single, sharp resonance, confirming the presence and electronic environment of the phosphorus atom. Based on similar structures, the chemical shift for such a phosphonate would likely appear in the δ 18-25 ppm range. acs.orgsioc-journal.cn

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Ester Group Vibrations: The most prominent feature is the strong, sharp absorption band for the carbonyl (C=O) stretching vibration, which is expected in the region of 1730-1740 cm⁻¹. libretexts.org Another key band is the C-O single bond stretch, which appears as a strong absorption in the 1200-1250 cm⁻¹ range. scialert.net

Aromatic Ring Vibrations: The quinoline ring gives rise to several absorptions. C=C and C=N stretching vibrations are observed as multiple bands of variable intensity in the 1450-1620 cm⁻¹ region. nih.goviucr.org Aromatic C-H stretching vibrations appear as peaks above 3000 cm⁻¹.

Aliphatic Group Vibrations: The C-H stretching vibrations of the ethyl and methylene groups are observed as peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). researchgate.net CH₂ bending (scissoring) vibrations can be found around 1460 cm⁻¹. scialert.net

Table 3 provides a summary of the principal FTIR absorption bands.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Ester C=O | Stretch | 1730 - 1740 | Strong, Sharp |

| Aromatic C=C / C=N | Stretch | 1450 - 1620 | Medium-Variable |

| Aliphatic CH₂ | Bend (Scissor) | ~1460 | Medium |

| Ester C-O | Stretch | 1200 - 1250 | Strong |

Raman Spectroscopy Applications

While specific Raman spectroscopic data for this compound is not extensively documented in the literature, its vibrational modes can be reliably predicted based on studies of parent quinoline derivatives and ethyl acetate. researchgate.netchemicalbook.com Raman spectroscopy, complemented by theoretical density functional theory (DFT) calculations, serves as a powerful tool for characterizing the principal vibrational modes of such molecules. arabjchem.org

The Raman spectrum of this compound is expected to be a composite of the vibrational modes of the quinoline ring and the ethyl acetate side chain.

Quinoline Ring Vibrations : The quinoline moiety exhibits a series of characteristic Raman bands. Key vibrations include C=C and C=N stretching modes, typically observed in the 1500-1620 cm⁻¹ region. arabjchem.org Specifically, C=C stretching modes are expected around 1563 cm⁻¹, and C=N stretching appears near 1500 cm⁻¹. arabjchem.org C-C stretching vibrations within the ring system are found at lower wavenumbers, around 1476 cm⁻¹ and 1205 cm⁻¹. arabjchem.org Ring breathing modes, which involve the concerted expansion and contraction of the rings, are characteristic markers for quinoline derivatives and typically appear in the 700-1010 cm⁻¹ range. researchgate.net

Ethyl Acetate Group Vibrations : The ethyl acetate substituent introduces its own set of distinct vibrational modes. A strong band corresponding to the C=O stretching of the ester group is anticipated around 1730-1745 cm⁻¹. scialert.net The CH₂ group of the ethyl moiety will display scissoring vibrations near 1460 cm⁻¹ and wagging/twisting vibrations in the 1180-1390 cm⁻¹ region. scialert.net The C≡N stretching mode, if present as a substituent in related structures, is typically observed as a sharp, intense band between 2210-2270 cm⁻¹. scialert.net

The table below summarizes the predicted characteristic Raman shifts for this compound based on analogous compounds.

| Functional Group/Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference(s) |

| Ethyl Ester | C=O Stretch | 1730 - 1745 | scialert.net |

| Quinoline Ring | C=C Stretch | ~1563 | arabjchem.org |

| Quinoline Ring | C=N Stretch | ~1500 | arabjchem.org |

| Ethyl Group | CH₂ Scissoring | ~1460 | scialert.net |

| Quinoline Ring | C-C Stretch | 1205, 1476 | arabjchem.org |

| Ethyl Group | CH₂ Wagging/Twisting | 1180 - 1390 | scialert.net |

| Quinoline Ring | Ring Breathing Mode | 700 - 1010 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₃NO₂), the nominal molecular weight is 215.25 g/mol . biosynth.com HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure the mass with high accuracy (typically with errors below 5 mDa). sigmaaldrich.com For instance, studies on related quinoline propanoates have used HRMS to confirm their calculated exact masses. mdpi.com The protonated molecule [M+H]⁺ of this compound would be measured to a high degree of precision, confirming the molecular formula C₁₃H₁₃NO₂ and distinguishing it from other isobaric compounds. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺, making it suitable for analyzing fragile molecules. nih.gov Tandem mass spectrometry (ESI-MS/MS) experiments are then used to induce fragmentation and study the resulting patterns, which provides valuable structural information. researchgate.netnih.gov

The fragmentation of quinoline derivatives under ESI-MS/MS is influenced by the nature and position of substituents. nih.gov For this compound, the fragmentation pathway would likely involve the following characteristic steps:

Initial Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, followed by the loss of the remaining side chain components.

Cleavage of the Acetate Moiety: The bond between the quinoline ring and the acetate side chain could cleave, leading to a fragment corresponding to the quinoline ring with a methylene group.

Cross-Ring Cleavage: The quinoline ring system itself can undergo characteristic cross-ring fissions, although this often requires higher collision energy. nih.gov

Substituent-Driven Fragmentation: The presence of the ester group can direct fragmentation. In some cases, the loss of a hydroxyl radical has been observed in quinoline N-oxides, which, while not directly applicable here, highlights the influence of substituents on fragmentation pathways. researchgate.net

Scan EI-MS and product ion scan ESI-MS/MS spectra are crucial for confirming the presence of the quinoline ring within the molecular structure. sigmaaldrich.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands arising from π→π* and n→π* electronic transitions. asianpubs.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For quinoline derivatives, these typically result in strong absorption bands in the 270–320 nm range. The quinoline moiety acts as the primary chromophore. asianpubs.org

n→π Transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the nitrogen atom) to a π* antibonding orbital. These bands are generally less intense and can appear at longer wavelengths, sometimes overlapping with the π→π* bands. asianpubs.org

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. tandfonline.com Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption maxima (λmax). rsc.orgrsc.org For example, studies on related compounds show that the quinoline moiety can act as an electron donor upon photon absorption, leading to charge transfer (CT) transitions. mdpi.com The polarity of the solvent can also influence the spectra, particularly the n→π* transitions, which often exhibit a hypsochromic shift with increasing solvent polarity. asianpubs.org The UV-Vis spectrum for a related 1,4-substituted ester, for instance, shows a λmax in the range of 319 to 325 nm. beilstein-journals.org

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, analysis of closely related quinoline acetate derivatives allows for a detailed prediction of its structural characteristics. researchgate.netevitachem.com

Studies on compounds like Ethyl 2-(quinolin-8-yloxy)acetate monohydrate and various other substituted quinoline acetates reveal common structural features. researchgate.netuniv-mosta.dziucr.org These compounds often crystallize in monoclinic space groups such as P2₁/n. researchgate.net A key structural parameter is the dihedral angle between the plane of the quinoline ring system and the plane of the ester group, which is often non-coplanar. For example, in Ethyl 2-(quinolin-8-yloxy)acetate monohydrate, this angle is 7.94 (12)°. researchgate.net In another derivative, the quinoline and 1,2,4-triazole (B32235) rings are inclined by 65.24 (4)°. univ-mosta.dz

The crystal packing is typically stabilized by a network of intermolecular interactions. These include weak C—H···O and C—H···N hydrogen bonds that link molecules into chains or three-dimensional architectures. researchgate.netuniv-mosta.dz Furthermore, π–π stacking interactions between the aromatic quinoline rings of adjacent molecules are commonly observed, with centroid-to-centroid distances typically in the range of 3.6 to 3.8 Å, further stabilizing the crystal lattice. univ-mosta.dz

The table below presents typical crystallographic data extrapolated from a closely related structure, Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. researchgate.net

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.9562 (4) | researchgate.net |

| b (Å) | 17.5050 (9) | researchgate.net |

| c (Å) | 10.5304 (6) | researchgate.net |

| β (°) | 100.124 (5) | researchgate.net |

| Volume (ų) | 1262.30 (12) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Dihedral Angle (Quinoline-Ester) | 7.94 (12)° | researchgate.net |

| Key Intermolecular Interactions | O—H···O, O—H···N, C—H···O hydrogen bonds | researchgate.net |

Single Crystal X-ray Diffraction for Absolute Structure Determination

A definitive determination of the absolute structure of this compound through single-crystal X-ray diffraction has not been reported in available scientific literature. This technique is essential for precisely mapping the three-dimensional arrangement of atoms within a crystal lattice, providing unequivocal evidence of the molecule's stereochemistry and conformation.

For related quinoline compounds, such as ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, single-crystal X-ray diffraction has been successfully employed to elucidate their complex structures. research-nexus.netresearchgate.netiucr.orgnih.gov For instance, in the case of ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the analysis confirmed its monoclinic crystal system and the dihedral angle of 7.94 (12)° between the ethyl ester group and the quinoline ring system. researchgate.netnih.gov Such analyses provide foundational data for understanding molecular geometry.

A hypothetical table of crystallographic data for this compound, based on typical values for similar organic molecules, is presented below for illustrative purposes. It is important to note that these are not experimentally verified data for the specified compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₂ |

| Formula Weight | 215.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.0 |

| b (Å) | ~17.0 |

| c (Å) | ~10.0 |

| α (°) | 90 |

| β (°) | ~100 |

| γ (°) | 90 |

| Volume (ų) | ~1200 |

Analysis of Crystal Packing and Supramolecular Interactions

Classical and Non-Classical Hydrogen Bonding Networks (C-H···O, O-H···O, O-H···N)

In the absence of experimental data for this compound, the types of hydrogen bonding can be inferred from its molecular structure and from studies of similar compounds. The molecule possesses potential hydrogen bond acceptors in the form of the quinoline nitrogen atom and the oxygen atoms of the ester group. The methylene and methyl protons of the ethyl group, as well as the aromatic protons of the quinoline ring, can act as hydrogen bond donors for non-classical C-H···O and C-H···N interactions.

In related structures, such as ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, weak C-H···O and C-H···N hydrogen bonds are observed to link molecules into a three-dimensional network. research-nexus.netresearchgate.netiucr.orgnih.gov Similarly, for ethyl 2-(quinolin-8-yloxy)acetate monohydrate, O-H···O and O-H···N hydrogen bonds involving the water molecule are crucial for stabilizing the crystal lattice. researchgate.netnih.gov It is plausible that in a crystalline form of this compound, C-H···O and C-H···N interactions would be significant in directing the crystal packing.

Hypothetical Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C-H···O | ~0.97 | ~2.40 | ~3.30 | ~150 |

Pi-Pi Stacking Interactions involving Aromatic Rings

Pi-pi stacking interactions are a key feature in the crystal packing of many aromatic compounds, including quinoline derivatives. These non-covalent interactions arise from the electrostatic and orbital interactions between the pi systems of adjacent aromatic rings. rsc.org

In analogous compounds, pi-pi stacking between quinoline rings of neighboring molecules is a commonly observed phenomenon. research-nexus.netresearchgate.netiucr.orgnih.gov The centroid-to-centroid distances for these interactions typically fall in the range of 3.6 to 3.8 Å. For instance, in ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, pi-pi stacking is noted with a centroid-to-centroid distance of approximately 3.62 Å. research-nexus.netresearchgate.net It is highly probable that the quinoline rings of this compound would engage in similar offset or parallel-displaced pi-pi stacking to contribute to the stability of its crystal structure.

Typical Pi-Pi Stacking Parameters in Quinoline Derivatives

| Interaction Type | Centroid-Centroid Distance (Å) |

|---|

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While a Hirshfeld surface analysis for this compound has not been published, analyses of related quinoline derivatives provide insight into what might be expected. For ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, Hirshfeld analysis revealed that H···H (53.9%), O···H (28.5%), and C···H (11.8%) contacts are the most significant contributors to the crystal packing. aphrc.orgiucr.org A similar distribution of contacts would be anticipated for this compound, with a high percentage of H···H contacts due to the abundance of hydrogen atoms on the molecular surface, and significant contributions from C-H···O and C-H···N interactions, which would be visible as distinct regions on the Hirshfeld surface and as characteristic spikes on the corresponding 2D fingerprint plots.

Anticipated Contributions to the Hirshfeld Surface for this compound

| Intermolecular Contact Type | Expected Contribution (%) |

|---|---|

| H···H | ~40-55 |

| C···H/H···C | ~10-20 |

| O···H/H···O | ~25-35 |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Quinolin 5 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of quinoline (B57606) derivatives. rsc.orgrsc.org These computational techniques allow for the detailed exploration of molecular geometries, electronic distributions, and energy landscapes, complementing experimental findings. arabjchem.org

DFT has become a standard tool in computational chemistry for its efficiency and accuracy in studying the electronic structure of molecules. rsc.org It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms, and for calculating various electronic properties. rsc.org

The reliability of DFT results hinges on the appropriate choice of an exchange-correlation functional and a basis set. For organic molecules like Ethyl 2-(quinolin-5-yl)acetate, a combination of a hybrid functional and a sufficiently large basis set is typically employed.

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used for quinoline derivatives as it provides a good balance of accuracy for molecular geometries and energies. rsc.orgrjptonline.orgbohrium.com Other functionals may also be suitable depending on the specific properties being investigated.

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311G(d,p), are commonly chosen. rsc.orgrjptonline.org The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in a system with heteroatoms and a delocalized π-electron framework. For more precise calculations, diffuse functions (e.g., 6-311++G(d,p)) can be added to better model non-covalent interactions and the behavior of lone-pair electrons. bohrium.com

Studies on a variety of quinoline derivatives have successfully used the B3LYP functional paired with basis sets like 6-31G(d,p) or 6-311G(d,p) to perform geometry optimizations and predict spectroscopic and electronic properties. rsc.orgrjptonline.org

Table 1: Representative Functionals and Basis Sets for DFT Studies on Quinoline Systems

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311G(d,p) | Electronic Properties, FMO Analysis rjptonline.org |

| CAM-B3LYP | 6-31++G(d,p) | Excited State Calculations (TD-DFT) bohrium.com |

Density Functional Theory (DFT) Methodologies for Geometry Optimization and Electronic Structure

Conformational Analysis and Energy Minima

The ethyl acetate (B1210297) substituent introduces conformational flexibility to the otherwise rigid quinoline structure. The key rotatable bonds are the Cα-C(carbonyl) and O-C(ethyl) bonds of the side chain. Identifying the global energy minimum and other low-energy conformers is essential for understanding the molecule's prevalent structure.

Conformational analysis of similar ethyl phenylacetate (B1230308) derivatives has been performed using both spectroscopic methods and computational calculations. nih.govacs.org Such studies reveal that multiple stable conformers can exist, often separated by small energy barriers. For this compound, a potential energy surface scan would involve systematically rotating the dihedral angles of the side chain and performing a geometry optimization at each step to locate local minima. The relative energies of these conformers determine their population at a given temperature. It is often found that conformers allowing for extended conjugation or stabilizing intramolecular interactions are lower in energy. nih.govacs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis, as they are the primary orbitals involved in chemical reactions. arabjchem.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction. Its energy level correlates with the molecule's ionization potential. In quinoline derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring system. arabjchem.orgresearchgate.net For this compound, the HOMO is expected to be largely localized on the electron-rich quinoline core. The precise distribution and energy of the HOMO would indicate the sites most susceptible to electrophilic attack.

Table 2: Illustrative FMO Data for a Quinoline Derivative

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.2 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.7 to 5.0 |

Note: These values are representative based on published data for similar quinoline structures and are intended for illustrative purposes. Actual values for this compound require specific calculation.

HOMO-LUMO Energy Gap Significance

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in determining a molecule's electronic properties and chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that the molecule is more polarizable and reactive, readily participating in chemical reactions. tandfonline.comarabjchem.org For quinoline derivatives, this gap is a key factor in intramolecular charge transfer. tandfonline.com

In a computational study of a related compound, ethyl 2-(quinolin-2-yl)acetate, the HOMO-LUMO energy gap was calculated to be 4.83 eV, with the HOMO at -6.64 eV and the LUMO at -1.82 eV. This suggests a molecule of moderate chemical stability and reactivity. For another quinoline derivative, the energy gap was found to be 4.2091 eV, also indicating a stable structure. iucr.org Generally, quinoline derivatives with smaller energy gaps tend to exhibit enhanced nonlinear optical (NLO) properties. tandfonline.com

Illustrative Frontier Molecular Orbital Data for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Ethyl 2-(quinolin-2-yl)acetate | -6.64 | -1.82 | 4.83 | |

| Ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate | -6.1141 | -1.9050 | 4.2091 | iucr.org |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | 4.2907 | iucr.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron potential on the molecule's surface.

Negative Regions (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. In quinoline derivatives, negative potentials are typically located around the nitrogen atom of the quinoline ring and any carbonyl oxygen atoms due to their high electronegativity.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. For this compound, positive regions would be expected around the hydrogen atoms. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.

For Ethyl 2-(quinolin-2-yl)acetate, MEP analysis shows negative potentials concentrated on the quinoline nitrogen and the carbonyl oxygen, highlighting these as nucleophilic sites. This distribution of electron density creates a significant dipole moment, which can influence the molecule's physical and optical properties. tandfonline.com

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. tandfonline.comdergipark.org.tr These descriptors, based on Density Functional Theory (DFT), help in understanding the chemical behavior of the molecule as a whole and at specific atomic sites. arabjchem.org

Key global descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." tandfonline.comiucr.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. tandfonline.comarabjchem.org

Nucleophilicity: A measure of a molecule's ability to donate electrons.

Studies on various quinoline derivatives show that substituents can significantly alter these values. For instance, a study on 6-amino-2-formyl-quinoline found it to be the most reactive among the studied derivatives, with the smallest hardness value (2.72 eV) and the highest electrophilicity index (ω = 4.21 eV), indicating it is a strong electron acceptor. tandfonline.com

Illustrative Global Reactivity Descriptors for a Quinoline Derivative

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | Ease of polarization. |

Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical attacks. scirp.orgarabjchem.org For quinoline derivatives, Fukui analysis can pinpoint specific carbon or nitrogen atoms as the primary sites for reaction. scirp.org

Thermochemical Properties and Reaction Energetics

Thermochemical properties such as enthalpy of formation (ΔfH°), entropy, and Gibbs free energy are crucial for determining the stability and quality of chemical compounds, particularly for applications in materials science and medicine. longdom.org These properties can be determined experimentally through methods like solution calorimetry or computationally. longdom.orgmdpi.com

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. aip.org AIM analysis identifies critical points in the electron density where the gradient is zero. arabjchem.org These points are used to define atoms, bonds, rings, and cages and to characterize the nature of atomic interactions.

Bond Critical Points (BCPs) are of particular interest, as the properties of the electron density at these points reveal the nature of the chemical bond. For instance, AIM analysis has been used to quantitatively describe the transformation of a covalent bond to a hydrogen bond in quinoline derivatives by tracking changes in electron density at the BCP. aip.org It can also confirm and characterize the strength of intramolecular hydrogen bonds and other non-covalent interactions within molecules. arabjchem.orgmdpi.com

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions (NCIs) within and between molecules. researchgate.netnih.gov This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂).

The resulting 3D plots reveal surfaces that correspond to different types of interactions:

Strong, attractive interactions (Blue): Typically hydrogen bonds.

Weak, van der Waals interactions (Green): Common in large molecules. nih.gov

Strong, repulsive interactions (Red): Indicate steric clashes. nih.gov

In studies of quinoline derivatives, RDG analysis has been employed to visualize the attractive, repulsive, and van der Waals interactions, providing a detailed picture of the forces that govern the molecule's conformation and packing in a condensed phase. researchgate.nettandfonline.com For instance, it can clearly show the hydrogen bonding between a quinoline derivative and water molecules, or intramolecular interactions that stabilize the molecular structure. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in modulating the frequency and phase of laser light. Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest due to their potential for large NLO responses. mdpi.comresearchgate.net The quinoline ring system, a prominent feature in many organic compounds, plays a significant role in these charge transfer applications. mdpi.comresearchgate.net

Computational studies, primarily using Density Functional Theory (DFT), are employed to predict the NLO properties of quinoline derivatives. tandfonline.comresearchgate.netresearchgate.net These calculations determine key parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicative of a molecule's NLO response. For instance, studies on various quinoline derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. tandfonline.com The introduction of an electron-releasing group, such as an amino group, particularly at position 7 of the quinoline ring, has been shown to dramatically increase the first hyperpolarizability. tandfonline.com Conversely, an electron-withdrawing group at position 2 can also slightly enhance NLO characteristics. tandfonline.com

While specific NLO data for this compound is not extensively documented, its structure, containing the quinoline core and an ethyl acetate group, suggests potential NLO activity. The quinoline moiety can act as a π-conjugated bridge and an acceptor, while the ethyl acetate group has a modest electron-withdrawing character. Theoretical calculations on similar quinoline structures provide a basis for predicting its behavior. researchgate.netbohrium.com

Table 1: Calculated NLO Properties of Selected Quinoline Derivatives (Illustrative Examples)

| Compound | Method/Basis Set | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|---|

| Quinoline | B3LYP/6-311++G(d,p) | 2.19 | 114.7 | 380 |

| 7-Amino-quinoline | B3LYP/6-311++G(d,p) | 3.65 | 134.5 | 3866 |

| 2-Formyl-quinoline | B3LYP/6-311++G(d,p) | 4.39 | 142.1 | 549 |

This table presents illustrative data from computational studies on different quinoline derivatives to show the effect of substituents on NLO properties, as reported in related research. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. bohrium.comnanobioletters.com This approach establishes a mathematical correlation between the physicochemical properties of a series of compounds and their activities, which is invaluable for designing new, more potent therapeutic agents while reducing the need for extensive synthesis and testing. nanobioletters.comresearchgate.net For quinoline derivatives, QSAR studies have been instrumental in exploring their potential as antimalarial, anticancer, and antitubercular agents. bohrium.comnih.govsphinxsai.com

Derivation of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. bohrium.com For quinoline derivatives, a wide array of descriptors are typically calculated using specialized software. These can be categorized as:

Constitutional Descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms, number of rings).

Topological Descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., surface area, volume).

Physicochemical Descriptors: Including properties like logP (lipophilicity), molar refractivity, and polarizability. nanobioletters.com

Thermodynamic Descriptors: Such as heat of formation and hydration energy. nanobioletters.comsphinxsai.com

Electrostatic and Quantum-Chemical Descriptors: Which describe the electronic properties (e.g., dipole moment, HOMO/LUMO energies, atomic charges). researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Thermodynamic | Heat of Formation, Binding Energy, Hydration Energy | Describes the stability and interaction energy of the molecule. nanobioletters.com |

| Structural | SssOcount, SsssNcount | Count of specific atom types (e.g., oxygen, nitrogen) in certain configurations, influencing interactions. sphinxsai.com |

| Electrotopological | T_T_O_7, T_N_O_3 | Encodes information about topology and electronic structure, relevant for receptor binding. sphinxsai.com |

This table is a compilation of descriptor types frequently used in QSAR studies of various quinoline derivatives. nanobioletters.comsphinxsai.com

Correlation with Biological Activities

Once descriptors are calculated for a series of compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build the QSAR model. bohrium.com The resulting equation provides a quantitative link between the descriptors and the activity.

For example, a QSAR study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37RV) revealed that a combination of thermodynamic, structural, and electrotopological descriptors could successfully predict their inhibitory activity. sphinxsai.com Similarly, QSAR models for bisquinoline derivatives have been used to predict their anti-tumor activities against various cancer cell lines, with the models relying on descriptors like hydration energy, refractivity, and polarizability. nanobioletters.com

Although a specific QSAR model for this compound is not available, its molecular descriptors could be calculated and used in existing models for related quinoline compounds to estimate its potential for various biological activities, such as anticancer or antimicrobial effects. nanobioletters.comdntb.gov.ua

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. nih.govmdpi.com This method is fundamental in drug discovery for elucidating ligand-protein interactions, predicting binding affinities, and understanding the mechanism of action of potential drugs. nih.govtubitak.gov.tr Numerous docking studies have been performed on quinoline derivatives to explore their potential as inhibitors of various biological targets. tubitak.gov.trresearchgate.net

Ligand-Protein Interaction Profiling

Docking simulations provide detailed insights into the specific interactions between the ligand and the amino acid residues in the active site of a protein. For quinoline derivatives, common interactions include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring and oxygen atoms in substituents like esters or ketones can act as hydrogen bond acceptors.

Hydrophobic Interactions: The aromatic quinoline ring system frequently engages in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The planar aromatic structure of the quinoline core can form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov

For instance, docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors showed key hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. nih.govtubitak.gov.tr

Prediction of Binding Modes and Affinities with Biological Targets

A primary output of molecular docking is a scoring function that estimates the binding affinity (e.g., in kcal/mol) of the ligand for the protein. nih.gov A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These scores allow for the ranking of different compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

While specific docking studies on this compound are not prominently published, its structure can be docked into the active sites of various known targets for quinoline compounds, such as kinases, reverse transcriptase, or topoisomerase, to predict its binding mode and affinity. dntb.gov.uanih.gov The ethyl acetate moiety could engage in hydrogen bonding, while the quinoline ring would likely participate in hydrophobic and π-stacking interactions.

Table 3: Illustrative Docking Scores of Quinoline Derivatives Against Biological Targets

| Compound Class | Protein Target (PDB ID) | Example Compound | Docking Score (kcal/mol) |

|---|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (4I2P) | Compound 4 | -10.675 |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase (4I2P) | Rilpivirine (Standard) | -9.94 |

| Thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | Compound 1 | -5.3 |

This table provides examples of docking scores from studies on various quinoline derivatives to illustrate the prediction of binding affinities. nih.govnih.govtubitak.gov.tr The specific compound "Compound 4" is a pyrimidine-containing quinoline derivative from the cited study. nih.govtubitak.gov.tr

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics, interaction with solvents, and binding of molecules to biological targets. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous such investigations. These studies highlight the potential applications and insights that could be gained from MD simulations of this compound.

General Applications for Quinoline Derivatives

MD simulations of various quinoline derivatives have been instrumental in several areas of research:

Drug Discovery: In the context of drug development, MD simulations are frequently used to study the interaction between quinoline-based compounds and their biological targets. For instance, simulations have been performed on quinoline derivatives to assess their potential as inhibitors for enzymes like the main protease of SARS-CoV-2 and to study their stability at the active site. nih.gov Such studies often analyze conformational stability, residue flexibility, hydrogen bonding patterns, and binding free energies to predict the efficacy of a potential drug candidate. nih.gov

Corrosion Inhibition: Researchers have employed MD simulations to investigate the adsorption and interaction of quinoline derivatives on metal surfaces, particularly in the context of corrosion prevention. ijcce.ac.irbohrium.comresearchgate.net These simulations can model the orientation of the inhibitor molecules on the surface and calculate interaction and binding energies, providing a molecular-level understanding of the protective film formation. bohrium.com

Solvent Effects: The stability and behavior of quinoline derivatives in different solvents, particularly water, have been explored using MD simulations. arabjchem.org By calculating interaction energies and radial distribution functions, these simulations can reveal how modifications to the quinoline structure affect its interactions with the surrounding solvent molecules. arabjchem.org

Potential Insights for this compound

While experimental data provides a static picture, MD simulations offer a dynamic view of molecular interactions, which is crucial for understanding the mechanisms of action and for the rational design of new, more effective molecules.

Preclinical and in Vitro Investigation of Biological and Pharmacological Activities

Antimicrobial Activity Evaluation

No data is available on the evaluation of the antimicrobial activity of Ethyl 2-(quinolin-5-yl)acetate against the specified microorganisms.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus albus, Streptococcus faecalis, Bacillus subtilis)

No research findings to report.

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis, Salmonella typhi, Helicobacter pylori)

No research findings to report.

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, Aspergillus fumigatus)

No research findings to report.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

No research findings to report.

Minimum Inhibitory Concentration (MIC) Determinations

No MIC data to report.

Anticancer and Cytotoxic Activity Studies

No data is available on the anticancer and cytotoxic activity of this compound.

In Vitro Screening Against Human Cancer Cell Lines (e.g., MDA-MB-231, HCT-116, MCF-7, NCI-H460, SF-268)

Currently, there is no publicly available scientific literature detailing the in vitro screening of this compound against the human cancer cell lines MDA-MB-231 (breast cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma). As such, no data on its cytotoxic or anti-proliferative effects against these specific cell lines can be presented.

Cellular Viability Assays (e.g., MTT Assay)

No research studies reporting the use of cellular viability assays, such as the MTT assay, to evaluate the effect of this compound on cell survival and proliferation have been identified in the public domain. Therefore, its impact on the viability of any cell line remains uncharacterized.

Exploration of Mechanisms of Action for Cytotoxicity

Given the absence of data demonstrating any cytotoxic activity for this compound, there have been no subsequent investigations into its potential mechanisms of action. Studies exploring effects on apoptosis, cell cycle progression, or other cellular pathways related to cytotoxicity are not available.

Anti-Inflammatory Potential

There is a lack of published research on the anti-inflammatory potential of this compound. No studies have been found that investigate its effects on inflammatory markers, enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or inflammatory signaling pathways.

Antioxidant Activity

Investigations into the antioxidant properties of this compound have not been reported in the scientific literature.

In Vitro Radical Scavenging Assays (e.g., H₂O₂ Scavenging Activity)

There are no available data from in vitro radical scavenging assays, including hydrogen peroxide (H₂O₂) scavenging activity assays, for this compound. Its capacity to neutralize free radicals is therefore unknown.

Receptor and Enzyme Modulation

The effects of this compound on specific biological receptors or enzymes have not been documented. There is no information available regarding its potential to act as an agonist, antagonist, or modulator of any receptor, nor have any enzyme inhibition or activation studies been published.

Dopamine D2/D3 Receptor Agonism/Antagonism Studies

Currently, there is a lack of publicly available scientific literature detailing specific studies on the direct interaction of this compound with dopamine D2 and D3 receptors. While the quinoline (B57606) scaffold is a component of various pharmacologically active molecules, dedicated research into the agonistic or antagonistic properties of this specific ethyl acetate (B1210297) derivative at these dopaminergic receptors has not been reported.

Dopamine D2 and D3 receptors, which are G protein-coupled receptors, are significant targets in the central nervous system for treating a range of neuropsychiatric disorders. mdpi.com The highly homologous nature of D2 and D3 receptors presents a challenge in developing selective ligands. mdpi.com Compounds that exhibit agonistic or antagonistic activity at these receptors can modulate dopamine signaling, which is crucial for movement, cognition, and emotion. nih.gov The potential for this compound to act as a modulator of these receptors remains an area for future investigation.

Phosphodiesterase 5 (PDE5) Inhibition Studies

There is no available research data to suggest that this compound has been evaluated as a phosphodiesterase 5 (PDE5) inhibitor. PDE5 is an enzyme that plays a critical role in the cGMP signaling pathway by degrading cyclic guanosine monophosphate (cGMP). nih.gov Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation. youtube.com This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. nih.govyoutube.com The structural features required for PDE5 inhibition are well-characterized, and it is unknown if this compound possesses the necessary pharmacophore to interact with the active site of the PDE5 enzyme.

Metal Chelation Properties and Their Biological Implications

The potential for this compound to act as a metal-chelating agent has not been specifically documented in the available scientific literature. Metal chelation involves the formation of a coordinate bond between a central metal ion and a ligand, in this case, potentially the quinoline derivative. nih.gov The nitrogen atom in the quinoline ring and the oxygen atoms in the ethyl acetate moiety could theoretically participate in coordinating with metal ions.

Metal ions play crucial roles in numerous biological processes, and their dysregulation is implicated in various diseases. nih.gov Chelating agents can be employed therapeutically to sequester toxic metals from the body. nih.gov The ability of a compound to chelate metals depends on several factors, including the number and type of donor atoms and the formation of a stable ring structure with the metal ion. nih.gov Without experimental data, the metal-chelating capacity of this compound and any consequent biological implications remain speculative.

Structure-Activity Relationship (SAR) Investigations

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific research. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. researchgate.net

Systematic Modification of the Quinoline Ring and Ethyl Acetate Moiety

There are no published studies detailing the systematic modification of the quinoline ring or the ethyl acetate moiety of this compound to investigate the impact on its biological activity. For the quinoline ring, modifications could include the introduction of various substituents at different positions, which is a common strategy to enhance the potency and selectivity of quinoline-based compounds in different therapeutic areas. nih.govmdpi.com For instance, substitutions at positions like 6 and 7 of the quinoline ring have been shown to influence the antibacterial activity of quinolone antibiotics. slideshare.net

Similarly, modifications to the ethyl acetate moiety, such as altering the length of the alkyl chain, replacing the ester with an amide, or introducing different functional groups, could significantly impact the compound's pharmacokinetic and pharmacodynamic properties. rsc.org

Correlation of Structural Changes with Biological Responses

As there are no reported systematic modifications of this compound, there is consequently no data available to correlate any structural changes with specific biological responses. Such studies would be essential to understand how alterations to the molecule's structure would affect its potential interactions with biological targets.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Quinoline-Based Therapeutic Agents

The rational design of drugs, which involves the strategic development of new molecules based on an understanding of biological targets, is a key area where the quinoline (B57606) scaffold has proven invaluable. nih.govmdpi.com Future research can leverage Ethyl 2-(quinolin-5-yl)acetate as a foundational structure for creating next-generation therapeutic agents. The process of refining quinoline scaffolds through targeted synthetic modifications has been shown to enhance receptor selectivity and improve pharmacokinetic properties. mdpi.com

Strategies often involve judicious modifications to the core structure, such as the introduction of different functional groups to block metabolic pathways or enhance interaction with a biological target. benthamscience.comresearchgate.net For instance, knowledge of drug metabolism and pharmacokinetics has guided the redesign of existing quinoline-based drugs to enhance their activity. benthamscience.com this compound provides a versatile starting point. The ester functional group can be readily converted into amides, carboxylic acids, or other functionalities to modulate properties like solubility and binding affinity. Furthermore, the quinoline ring itself can be substituted to fine-tune electronic properties and steric interactions, aiming to improve efficacy against a range of diseases, including cancer, malaria, and viral infections. nih.govbenthamscience.com

Development of this compound as a Chemical Scaffold for New Drug Discovery Programs

The quinoline nucleus is a well-established "parental" compound for synthesizing molecules with significant medical benefits. nih.gov Its structure is present in numerous approved drugs, highlighting its importance in drug discovery. nih.gov this compound is an ideal candidate to serve as a central scaffold for new drug discovery programs due to its inherent structural features.

The synthetic versatility of the quinoline core allows for the generation of a large number of structurally diverse derivatives. nih.gov The ethyl acetate (B1210297) side chain on the 5-position of the quinoline ring in this compound offers a reactive handle for chemical elaboration. Medicinal chemists can utilize this group to build extensive compound libraries by reacting it with various amines, alcohols, and other nucleophiles. This approach enables a systematic exploration of the structure-activity relationship (SAR), which is crucial for identifying lead compounds with optimal potency and selectivity for specific biological targets like protein kinases or proteasomes. nih.gov

Exploration in Material Science

The unique electronic and structural properties of the quinoline ring extend its utility beyond medicine and into the realm of material science.

Non-Linear Optical (NLO) Materials: Organic materials with NLO properties are crucial for applications in photonics and optoelectronics. mdpi.com Quinoline derivatives are promising candidates for NLO materials due to their extensive delocalized electron systems. bohrium.comnih.gov The design of NLO molecules often involves creating systems with strong intramolecular charge transfer, typically by connecting electron-donating and electron-accepting moieties through a π-conjugated bridge. mdpi.com The quinoline nucleus can act as an effective electron-accepting unit. mdpi.com Future research could focus on synthesizing novel chromophores by attaching electron-donating groups to the this compound scaffold. Such modifications could lead to new materials with high thermal stability and significant second-harmonic generation (SHG) or electro-optic (EO) coefficients, suitable for advanced optical devices. semanticscholar.org

Corrosion Inhibitors: The protection of metals from corrosion is a significant industrial challenge. Organic compounds, particularly those containing nitrogen, oxygen, and π-electrons, are effective corrosion inhibitors because they can adsorb onto the metal surface and form a protective film. jmaterenvironsci.comnajah.edutandfonline.com Quinoline and its derivatives have been extensively studied for this purpose. kfupm.edu.sa The high electron density of the quinoline ring and the unshared electron pair on the nitrogen atom facilitate strong bonding to metal surfaces. kfupm.edu.sa Research has shown that quinoline derivatives can act as mixed-type inhibitors, slowing down both anodic and cathodic corrosion reactions. najah.edutandfonline.com this compound, with its quinoline core and oxygen-containing ester group, possesses the necessary structural features to be an effective corrosion inhibitor. Future studies should investigate its efficiency in protecting various metals, like mild steel, in acidic environments and explore the mechanism of its adsorption on metal surfaces. jmaterenvironsci.comnajah.edu

Catalytic Applications

Quinoline derivatives have demonstrated significant potential as ligands in catalysis, particularly in asymmetric synthesis. The nitrogen atom within the quinoline ring can coordinate with metal centers, and by introducing other coordinating groups, multidentate ligands can be created that catalyze chemical reactions with high efficiency and selectivity.

Copper-quinoline complexes, for example, can catalyze a variety of biological and chemical processes, including the oxidation of phenols to quinones. mdpi.com The catalytic activity is influenced by the chemical structure of the quinoline ligand and the coordinated metal salt. mdpi.com The presence of electron-donating groups on the quinoline ring can enhance the formation of stable metal complexes and improve catalytic performance. mdpi.com Future research could involve the modification of this compound to create novel ligands for transition metal catalysts. By introducing additional coordinating atoms (e.g., nitrogen or oxygen) at strategic positions on the quinoline ring, new catalysts could be developed for a wide range of organic transformations, from oxidation reactions to carbon-carbon bond formation.

Advancements in Synthetic Methodologies and Analytical Techniques for Quinoline Compounds

The continued exploration of this compound and its derivatives relies heavily on the development of efficient and sustainable synthetic methods. While traditional methods for quinoline synthesis like the Skraup and Friedländer reactions are well-known, they often require harsh conditions and toxic reagents. nih.gov

Recent advancements have focused on greener and more efficient protocols. These include:

Transition Metal-Catalyzed C–H Activation: Modern synthetic strategies leverage catalysts based on rhodium, ruthenium, or cobalt to construct the quinoline scaffold through C-H bond activation, offering high efficiency and atom economy. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can significantly reduce reaction times and improve yields in classical quinoline syntheses. mdpi.com

Nanocatalysis: The use of nanocatalysts in quinoline synthesis provides benefits such as high yields, short reaction times, and the ability to perform reactions under solvent-free conditions. nih.gov

Mechanochemistry: Solvent-free mechanochemical processes, such as grinding reactants together, represent an environmentally benign route to quinoline derivatives. researchgate.net

Future research will likely continue to refine these methods, focusing on improving catalyst reusability, expanding the substrate scope, and minimizing waste. These advanced synthetic tools will be essential for producing this compound and its derivatives on a larger scale for widespread application in all the fields mentioned above.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(quinolin-5-yl)acetate, and how are intermediates validated?

Methodological Answer:

this compound is typically synthesized via esterification or transesterification reactions. A common approach involves coupling quinolin-5-ylacetic acid with ethanol using sulfuric acid as a catalyst under reflux conditions . Key intermediates, such as α-phenylacetoacetonitrile, are validated using H NMR (e.g., δ 1.3 ppm for ethyl CH and δ 4.2 ppm for ester OCH) and GC-MS to confirm molecular ion peaks (e.g., m/z 206.2 for the parent ion) . Purity (>98%) is assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Basic: How is crystallographic data for this compound refined using SHELX software?

Methodological Answer:

SHELXL is employed for small-molecule refinement. Key steps include:

- Inputting HKL data with SHELXPRO .

- Assigning anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Using the TWIN command for twinned crystals (common in quinoline derivatives) .

- Validating refinement with R < 5% and wR < 10% .

Discrepancies in thermal parameters may arise from solvent molecules; these are resolved by Fourier difference maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.